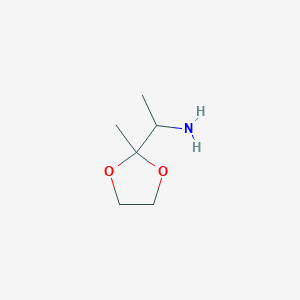
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a novel organic compound that integrates the unique functionalities of pyrazole, oxadiazole, and acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of 1-ethyl-1H-pyrazole: : The synthesis usually begins with the formation of 1-ethyl-1H-pyrazole through ethylation of pyrazole under basic conditions.
Synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: : This is typically achieved by reacting 1-ethyl-1H-pyrazole with suitable nitrile oxide precursors to form the oxadiazole ring.
Formation of the final product: : The key step involves linking the oxadiazole intermediate to 4-methoxyphenylacetic acid via amide bond formation, often using coupling reagents like EDCI/HOBt in the presence of a base.
Industrial Production Methods
While laboratory synthesis provides precise control over the reaction conditions and yields, industrial production typically scales up these processes and optimizes them for cost-efficiency and safety. High-performance reactors and continuous flow chemistry are often employed to maintain high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can be subject to oxidative cleavage at the methoxyphenyl and pyrazole moieties under strong oxidizing conditions.
Reduction: : Selective reduction of the oxadiazole ring can be achieved using hydrogenation techniques.
Substitution: : The acetamide group can undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation products: : Corresponding carboxylic acids or alcohols.
Reduction products: : Reduced derivatives of the oxadiazole ring.
Substitution products: : Varied acetamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound's unique structural features make it a valuable building block in synthetic organic chemistry, allowing for the development of diverse derivatives with potential pharmaceutical applications.
Biology
In biological studies, it can serve as a molecular probe to investigate enzyme interactions or as a scaffold for designing bioactive molecules.
Medicine
Potential therapeutic applications include its role as a lead compound in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Industry
In the material sciences, it can be used in the development of advanced polymers or as a precursor for functional materials with unique electronic properties.
Mécanisme D'action
The biological activity of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is often attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxadiazole moieties are known to engage in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Compared to other pyrazole-based compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide offers enhanced stability and a more diverse range of functional group modifications, making it a versatile compound in synthetic chemistry.
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methylphenyl)acetamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-chlorophenyl)acetamide
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-22-11-13(9-19-22)17-20-16(25-21-17)10-18-15(23)8-12-4-6-14(24-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABIFURUKNOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
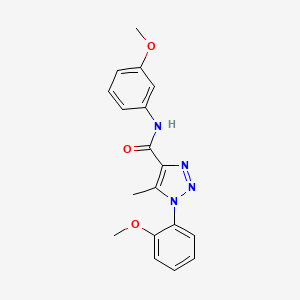

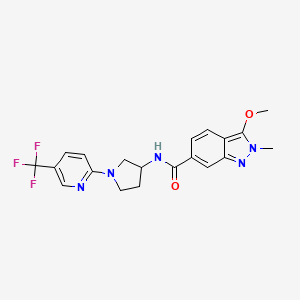

![5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2487930.png)
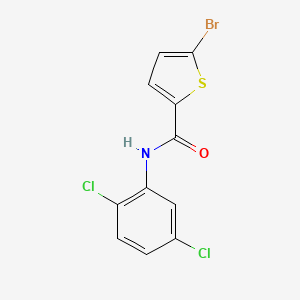
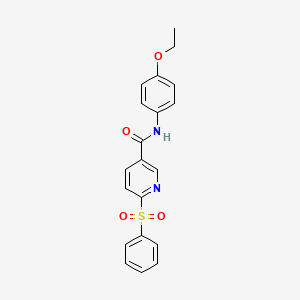
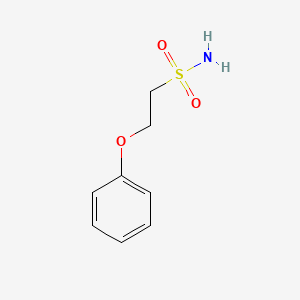
![ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate](/img/structure/B2487935.png)
